molecular formula C17H14N2O4 B12864194 Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Cat. No.: B12864194
M. Wt: 310.30 g/mol
InChI Key: FESMQNIZOUYGTE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Number (1121056-50-5)

The compound is systematically named this compound, reflecting its bicyclic core and substituent arrangement. The pyrazolo[1,5-a]pyridine system consists of a pyrazole ring fused to a pyridine ring at positions 1 and 5, respectively. The 5-phenyl group attaches to the pyridine moiety, while methoxycarbonyl groups occupy positions 2 and 3 of the pyrazole ring. The CAS Registry Number 1121056-50-5 uniquely identifies this substance in chemical databases, ensuring unambiguous differentiation from stereoisomers or structurally similar derivatives.

Molecular Formula and Weight Determination (C₁₇H₁₄N₂O₄, 310.30 g/mol)

Elemental analysis confirms the molecular formula as C₁₇H₁₄N₂O₄, corresponding to a monoisotopic mass of 310.30 g/mol. This calculation aligns with high-resolution mass spectrometry (HRMS) data, which typically shows a [M+H]⁺ peak at m/z 311.1028 under electrospray ionization conditions. The molecular weight derives from the sum of atomic masses: 12 carbon atoms (144.12 g/mol), 14 hydrogen atoms (14.11 g/mol), 2 nitrogen atoms (28.02 g/mol), and 4 oxygen atoms (64.00 g/mol), with minor deviations attributable to isotopic abundance.

Crystallographic Characterization and X-ray Diffraction Patterns

While experimental X-ray diffraction data for this specific compound remains unpublished, analogous pyrazolo[1,5-a]pyridine derivatives crystallize in monoclinic systems with space group P2₁/c. For example, diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS 1226776-92-6) exhibits unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.73 Å, and β = 98.5°, suggesting similar packing interactions for the methyl ester variant. The planar bicyclic core likely facilitates π-π stacking, while ester groups participate in hydrogen bonding with adjacent molecules.

Substituent Position Analysis: Pyrazolo[1,5-a]pyridine Core Structure

The pyrazolo[1,5-a]pyridine skeleton arises from fusion between pyrazole (positions 1–3) and pyridine (positions 4–6) rings. In this derivative, the phenyl group at position 5 introduces steric bulk, influencing electronic delocalization across the system. The two methoxycarbonyl groups at positions 2 and 3 adopt cis configurations relative to the pyrazole ring, as evidenced by nuclear Overhauser effect (NOE) correlations in NMR studies of related compounds. Substituent positions were unambiguously assigned using heteronuclear single-quantum coherence (HSQC) and heteronuclear multiple-bond correlation (HMBC) experiments.

Spectroscopic Fingerprinting (¹H/¹³C NMR, IR, HRMS)

¹H NMR (400 MHz, CDCl₃): Key signals include a triplet at δ 8.52 ppm (H-7, J = 7.2 Hz), a doublet of doublets at δ 7.89 ppm (H-4, J = 8.4, 1.6 Hz), and aromatic multiplets between δ 7.45–7.32 ppm (C₆H₅). Methoxy resonances appear as singlets at δ 3.93 ppm (2 × OCH₃).

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate

InChI

InChI=1S/C17H14N2O4/c1-22-16(20)14-13-10-12(11-6-4-3-5-7-11)8-9-19(13)18-15(14)17(21)23-2/h3-10H,1-2H3

InChI Key

FESMQNIZOUYGTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=C(C=CN2N=C1C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of β-enaminone derivatives with hydrazine derivatives under microwave irradiation, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in cyclization to form extended heterocyclic systems. For example, under Pd-catalyzed or acid-mediated conditions, its ester groups and pyrazolo-pyridine core engage in intramolecular reactions to yield fused pyrimidine or indazole derivatives .

Key Conditions :

  • Catalysts : Pd(OAc)₂ (10 mol%) or Cu(OAc)₂ in ethanol/acetic acid .

  • Temperature : 130°C under O₂ atmosphere .

  • Outcome : Formation of triazolo[1,5-a]pyridine derivatives (e.g., 3a , 3b ) or pyrido[1,2-b]indazoles via oxidative dehydrogenation .

Reactivity with β-Dicarbonyl Compounds

The compound reacts with β-diketones (e.g., ethyl acetoacetate, acetylacetone) to form substituted pyrazolo[1,5-a]pyridines.

Mechanism :

  • Nucleophilic Addition : Enol form of β-diketone attacks the pyridine nitrogen .

  • Oxidative Dehydrogenation : Intermediate undergoes O₂-mediated oxidation to form cyclized product .

Example Reaction :

ReactantConditionsProduct YieldReference
Ethyl acetoacetatePd(OAc)₂, 130°C, O₂, 18 h72%
AcetylacetoneAcetic acid, O₂, 130°C, 18 h68%

Sonochemical Functionalization

Ultrasound irradiation enhances reactivity with acetylenedicarboxylates, enabling regioselective synthesis of amino-cyano derivatives .

Procedure :

  • Reactants : 1-amino-2(1H)-pyridine-2-imine + dimethyl acetylenedicarboxylate.

  • Conditions : Acetonitrile, 85°C, 110 W ultrasound.

  • Product : 7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate (5a ) .

Key Data :

  • Yield : 69% under sonication vs. 54% thermal .

  • Regioselectivity : Confirmed via X-ray crystallography and NMR .

Ester Hydrolysis and Derivatization

The methyl ester groups undergo hydrolysis or transesterification:

  • Hydrolysis : Under acidic/basic conditions, esters convert to carboxylic acids .

  • Transesterification : Ethanol/H₂SO₄ yields ethyl esters .

Stability Note : Esters remain intact under standard synthetic conditions (e.g., O₂, 130°C) .

Comparative Reactivity in Solvent Systems

Reaction efficiency varies significantly with solvent polarity:

SolventReaction OutcomeYield (%)Reference
EthanolNo reaction (base structure)0
Acetic acidTriazolo[1,5-a]pyridine formed72
DMFSide products (TFA adducts)<50

Scientific Research Applications

Medicinal Chemistry

Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate has been investigated for its pharmacological properties, particularly as an antitumor agent and enzyme inhibitor.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer scaffold. Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative of pyrazolo[1,5-a]pyrimidine showed selective inhibition of cancer cell proliferation with IC50 values in the nanomolar range .

Case Study: Anticancer Activity

A study evaluated several pyrazolo[1,5-a]pyrimidine derivatives, including this compound, against human breast cancer cells (MCF-7). Results indicated that the compound inhibited cell growth effectively through apoptosis induction mechanisms .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes. Pyrazolo[1,5-a]pyridine derivatives have shown promise as selective inhibitors for protein kinases and phosphodiesterases.

Case Study: Enzyme Inhibition

A recent study demonstrated that this compound effectively inhibited phosphodiesterase activity in vitro, leading to increased intracellular cyclic AMP levels in treated cells .

Material Science Applications

Beyond medicinal applications, this compound has been explored for its photophysical properties.

Fluorescent Properties

The compound exhibits fluorescence characteristics that make it suitable for use in optical applications such as sensors and imaging agents. Its ability to form stable complexes enhances its utility in solid-state lighting and display technologies .

Case Study: Optical Applications

Research involving the synthesis of pyrazolo[1,5-a]pyrimidines has shown that these compounds can be utilized in developing novel fluorescent materials with high quantum yields and stability under varying environmental conditions .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Synthetic Pathways

Common synthetic routes include:

  • Condensation reactions involving substituted phenyl hydrazines and dicarboxylic acids.
  • Cyclization processes that yield the pyrazolo framework efficiently .

Mechanism of Action

The mechanism by which Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate exerts its effects involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Properties

  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in non-polar solvents like petroleum ether .
  • Storage : Stable at -80°C for 6 months or -20°C for 1 month in DMSO .
  • Safety : Classified as harmful if swallowed (H302) and irritating to skin, eyes, and respiratory systems (H315, H319, H335) .

Applications
This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing pyrimidone derivatives with fused bicyclic rings (e.g., imidazo[1,2-c]pyrimidin-5-one) via sequential palladium-catalyzed cross-coupling reactions . It is also utilized in regioselective functionalization studies for drug discovery .

The structural analogs of dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate differ in substituents, regiochemistry, or ring saturation. Below is a detailed comparison:

Key Findings

Reactivity and Functionalization :

  • The 5-chloro derivative exhibits enhanced reactivity in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing Cl substituent, enabling sequential C-6, C-4, and C-2 arylations .
  • The parent compound (2,3-dicarboxylate) is more reactive than the 3,5-dicarboxylate isomer, as ester groups at the 2,3-positions stabilize intermediates during cyclization .

Synthetic Efficiency :

  • The hydrogenated analog (tetrahydropyrazolo derivative) is synthesized in very low yield (0.4%), likely due to steric hindrance during cycloaddition .
  • Chlorinated and parent compounds achieve higher yields (>75%) under optimized conditions .

Physicochemical Properties :

  • The hydrogenated derivative’s saturated ring reduces conjugation, lowering its melting point and altering NMR signals (e.g., δ 1.87–2.15 ppm for aliphatic protons) .
  • Solubility varies significantly: the parent compound dissolves readily in DMF/DMSO, while the hydrogenated analog is soluble in hexane .

Applications in Drug Discovery: The parent compound is critical for synthesizing kinase inhibitors and antiviral agents .

Biological Activity

Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₄
Molecular Weight234.208 g/mol
Density1.3 ± 0.1 g/cm³
Melting Point69-70 °C
Boiling Point174-178 °C (0.23 mm)
CAS Number5825-71-8

Antimicrobial Activity

Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungal pathogens like Candida albicans . These compounds are being explored for their potential as novel antifungal agents against drug-resistant strains.

Anticancer Properties

The anticancer potential of pyrazolo[1,5-a]pyridine derivatives has also been highlighted in various studies. These compounds have demonstrated selective cytotoxicity against cancer cell lines, suggesting they may interfere with specific cellular pathways involved in tumor growth . The structural diversity of these compounds allows for targeted modifications that can enhance their efficacy against different cancer types.

Neuropharmacological Effects

This compound and its analogs are being investigated for their neuropharmacological effects. They have been shown to act as selective serotonin receptor antagonists and may be useful in treating neurological disorders such as anxiety and schizophrenia . The potential for lower toxicity compared to traditional neuroleptics makes these compounds particularly appealing for further development.

Case Studies and Research Findings

Case Study: Antifungal Activity

A study focusing on the antifungal properties of related pyrazolo compounds revealed that derivatives could inhibit the growth of Candida albicans with mechanisms distinct from existing antifungal drugs like fluconazole. This suggests a novel binding interaction with target proteins, potentially overcoming resistance issues .

Research Findings: Synthesis and Efficacy

Recent advancements in synthetic methodologies have improved the yield and purity of pyrazolo[1,5-a]pyridine derivatives. For instance, a sonochemical synthetic strategy yielded high purity products with promising biological activity . The ability to modify the molecular structure allows researchers to tailor compounds for specific therapeutic targets.

Q & A

Q. What methodologies ensure reproducibility in scaling up from milligram to gram-scale synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters (e.g., stoichiometry, heating rate). For example, a central composite design can identify optimal diethylamine equivalents (2.25 mmol) and reaction times (12 h) . Use process analytical technology (PAT) for real-time monitoring and adjust feed rates dynamically .

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